molecular formula C40H59N9O9 B14178987 L-Prolyl-L-tyrosyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucine CAS No. 863754-74-9

L-Prolyl-L-tyrosyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucine

Cat. No.: B14178987
CAS No.: 863754-74-9
M. Wt: 810.0 g/mol
InChI Key: CLKCYCVBMFLJCS-FSJACQRISA-N
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Description

L-Prolyl-L-tyrosyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucine is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes. This specific compound is composed of seven amino acids: proline, tyrosine, valine, ornithine, tyrosine, and leucine, with a diaminomethylidene group attached to the ornithine residue.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-tyrosyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid (leucine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid (tyrosine) is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (ornithine, valine, tyrosine, proline).

    Cleavage: The completed peptide is cleaved from the resin and deprotected.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-L-tyrosyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Various reagents depending on the desired substitution, such as acylating agents for acylation reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Prolyl-L-tyrosyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for potential therapeutic applications, such as targeting specific receptors or enzymes.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Prolyl-L-tyrosyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    L-Prolyl-L-tyrosyl-L-valyl-L-ornithyl-L-tyrosyl-L-leucine: Similar structure but lacks the diaminomethylidene group.

    L-Prolyl-L-tyrosyl-L-valyl-L-ornithyl-L-tyrosyl-L-phenylalanine: Similar structure with phenylalanine instead of leucine.

Uniqueness

L-Prolyl-L-tyrosyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucine is unique due to the presence of the diaminomethylidene group, which can confer distinct chemical and biological properties. This group may enhance the peptide’s stability, binding affinity, or specificity for certain targets.

Properties

CAS No.

863754-74-9

Molecular Formula

C40H59N9O9

Molecular Weight

810.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C40H59N9O9/c1-22(2)19-32(39(57)58)48-36(54)30(20-24-9-13-26(50)14-10-24)47-35(53)29(8-6-18-44-40(41)42)45-38(56)33(23(3)4)49-37(55)31(21-25-11-15-27(51)16-12-25)46-34(52)28-7-5-17-43-28/h9-16,22-23,28-33,43,50-51H,5-8,17-21H2,1-4H3,(H,45,56)(H,46,52)(H,47,53)(H,48,54)(H,49,55)(H,57,58)(H4,41,42,44)/t28-,29-,30-,31-,32-,33-/m0/s1

InChI Key

CLKCYCVBMFLJCS-FSJACQRISA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@@H]3CCCN3

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CCCN3

Origin of Product

United States

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